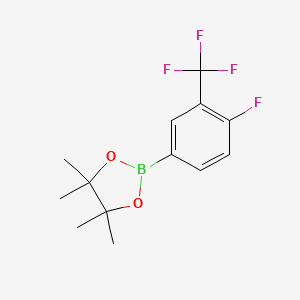

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds with syn-selectivity and anti-Markovnikov orientation .

Industrial Production Methods

Industrial production methods for this compound often involve the use of pinacol boronic esters. These esters are synthesized through the reaction of boronic acids with pinacol in the presence of a dehydrating agent .

Análisis De Reacciones Químicas

Types of Reactions

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER undergoes various reactions, including:

Oxidation: Converts the boronic ester to a boronic acid.

Reduction: Reduces the boronic ester to an alcohol.

Substitution: Involves the replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions are typically biaryl compounds in Suzuki–Miyaura coupling, boronic acids from oxidation, and alcohols from reduction .

Aplicaciones Científicas De Investigación

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is extensively used in:

Chemistry: As a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.

Biology: In the synthesis of biologically active molecules.

Medicine: For the development of pharmaceuticals containing boron.

Industry: In the production of advanced materials and polymers.

Mecanismo De Acción

The compound exerts its effects primarily through the Suzuki–Miyaura coupling mechanism. This involves the transmetalation of the boronic ester to palladium, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically organic halides, and the pathways involve palladium-catalyzed cross-coupling reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol

- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide

- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol

Uniqueness

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID PINACOL ESTER is unique due to its high stability and reactivity in Suzuki–Miyaura coupling reactions. Its trifluoromethyl group enhances its electron-withdrawing properties, making it more reactive compared to similar compounds .

Actividad Biológica

4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (CAS Number: 445303-14-0) is a boronic acid derivative notable for its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its biological activity is of significant interest due to its potential applications in various therapeutic areas.

- Molecular Formula : C13H15BF4O2

- Molecular Weight : 290.06 g/mol

- CAS Number : 445303-14-0

The presence of both a fluorine atom and a trifluoromethyl group enhances the compound's reactivity and selectivity in chemical reactions, particularly in cross-coupling reactions involving palladium complexes.

Biological Activity Overview

The biological activity of this compound has been examined in various studies, focusing on its interactions with biological molecules and its role as an inhibitor or catalyst in biochemical processes.

The compound exhibits significant reactivity with nucleophiles and electrophiles, making it a valuable intermediate in the synthesis of biologically active compounds. It has been shown to participate in catalytic cycles that are crucial for the development of new therapeutic agents.

Case Studies and Research Findings

-

Antiparasitic Activity :

A study explored the optimization of dihydroquinazolinone derivatives targeting PfATP4, a sodium pump critical for Plasmodium survival. The incorporation of compounds like this compound into these frameworks was investigated for enhancing metabolic stability and aqueous solubility while maintaining antiparasitic activity. The optimized compounds demonstrated significant efficacy against Plasmodium berghei in mouse models, with reductions in parasitemia observed at varying dosages . -

Enzyme Inhibition :

Research has indicated that boronic acids can act as competitive inhibitors for certain enzymes. For instance, urease from pigeonpea seeds was inhibited by various boronic acids, including derivatives similar to our compound. The inhibition was found to be pH-dependent, highlighting the importance of environmental conditions on the biological activity of boronic acid derivatives . -

Synthesis and Reactivity Studies :

Interaction studies have shown that this compound can effectively react with various electrophiles, facilitating the formation of complex organic molecules. This property makes it an essential building block in medicinal chemistry.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and trifluoromethyl groups enhance reactivity | Antiparasitic activity; enzyme inhibition |

| 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | Similar trifluoromethyl group; different substitution | Moderate enzyme inhibition |

| 3-Fluoro-4-(trifluoromethyl)phenylboronic acid | Inverted substitution pattern | Varies in reactivity; potential use in synthesis |

Propiedades

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMQFPUMJCFTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623710 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-14-0 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.